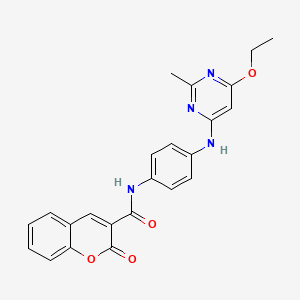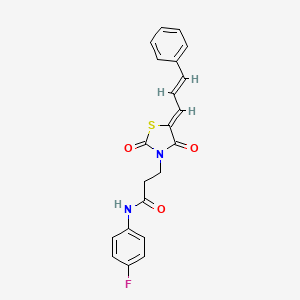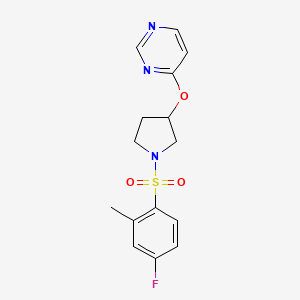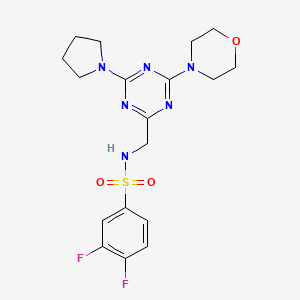
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate” is a chemical compound. Unfortunately, there is not much detailed information available about this compound .
Physical And Chemical Properties Analysis
The predicted boiling point of a similar compound, 1-tert-butyl 3-Methyl pyrrolidine-1,3-dicarboxylate, is 337.8±35.0 °C, and the predicted density is 1.160±0.06 g/cm3 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Decomposition of Environmental Pollutants
Research on the decomposition of environmental pollutants, specifically Methyl tert-butyl ether (MTBE), highlights the application of plasma reactors. Hsieh et al. (2011) discuss the efficiency of radio frequency (RF) plasma reactors in decomposing MTBE, a compound used as an oxygenate in gasoline, highlighting its environmental impact and the potential of plasma technology for pollutant decomposition. The study presents various applications of RF plasma reactors, including the conversion of methane and carbon dioxide, and the decomposition of harmful environmental pollutants, suggesting the feasibility of such technology for environmental remediation (Hsieh et al., 2011).
Polymer Membranes for Purification
The application of polymer membranes for purification, specifically for the separation of fuel oxygenated additives like MTBE from methanol, demonstrates significant advancements in membrane technology. Pulyalina et al. (2020) review various polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, for their efficiency in separating azeotropic mixtures through pervaporation. This highlights the role of polymer science in developing efficient and selective separation processes for industrial applications (Pulyalina et al., 2020).
Environmental Fate and Biodegradation
The environmental behavior and fate of MTBE, as reviewed by Squillace et al. (1997), provide insight into the challenges of managing pollutants that have high water solubility and low biodegradation potential in the subsurface environment. This review discusses the solubility, transport, and resistance to biodegradation of MTBE, contributing to our understanding of its persistence in the environment and the need for effective remediation strategies (Squillace et al., 1997).
Synthetic Antioxidants and Health
Research on synthetic phenolic antioxidants (SPAs) like butylated hydroxytoluene (BHT) and their environmental and health impacts sheds light on the need for safer chemical alternatives in various applications, including food preservation and industrial processes. Liu and Mabury (2020) summarize studies on the occurrence, human exposure, and toxicity of SPAs, indicating potential health risks and highlighting the importance of developing novel antioxidants with reduced toxicity (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-methoxypyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(8-13,17-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROZMSABTZUTD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)
![methyl 7-(benzo[d]thiazole-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2534979.png)
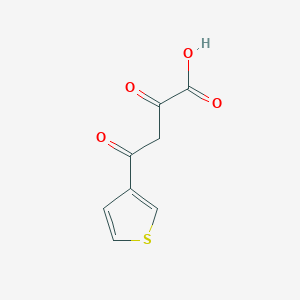

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2534988.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)
